molecular formula C10H17N3 B2369204 [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine CAS No. 1501757-22-7

[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine

Cat. No.: B2369204
CAS No.: 1501757-22-7
M. Wt: 179.267
InChI Key: NWCMKNZDDIKUAI-UHFFFAOYSA-N
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Description

[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine: is an organic compound with the molecular formula C10H17N3. This compound is characterized by the presence of an amino group attached to a pyridine ring, along with a propyl chain bearing a dimethylamine group. It is a versatile compound used in various fields of scientific research and industry.

Scientific Research Applications

Chemistry: In chemistry, [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine is used as a building block for the synthesis of more complex organic molecules. It serves as a ligand in coordination chemistry and is involved in the formation of metal complexes.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays. Its structural features make it suitable for investigating the binding mechanisms of various biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of novel pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . There are several precautionary statements associated with this compound, including P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine typically involves the reaction of 3-aminopyridine with propyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves the catalytic hydrogenation of 3-cyanopyridine in the presence of a suitable catalyst such as Raney nickel. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often with alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Mechanism of Action

The mechanism of action of [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

    3-Aminopyridine: A simpler analog with only an amino group attached to the pyridine ring.

    3-(Aminomethyl)pyridine: Contains an aminomethyl group instead of a propyl chain.

    3-Pyridinepropionic acid: Features a carboxylic acid group instead of an amino group.

Uniqueness: [3-Amino-3-(pyridin-3-yl)propyl]dimethylamine is unique due to the presence of both an amino group and a dimethylamine group on a propyl chain attached to the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N',N'-dimethyl-1-pyridin-3-ylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-13(2)7-5-10(11)9-4-3-6-12-8-9/h3-4,6,8,10H,5,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCMKNZDDIKUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501757-22-7
Record name [3-amino-3-(pyridin-3-yl)propyl]dimethylamine
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